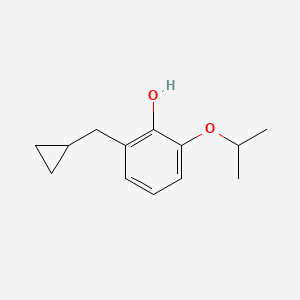

2-(Cyclopropylmethyl)-6-isopropoxyphenol

Description

2-(Cyclopropylmethyl)-6-isopropoxyphenol is a phenolic derivative characterized by a cyclopropylmethyl substituent at the 2-position and an isopropoxy group at the 6-position of the phenol ring. For instance, 2-cyclopropyl-6-isopropylphenol (CAS 74926-96-8) shares the cyclopropyl and isopropyl substituents but differs in the functional group at the 6-position (isopropyl vs. isopropoxy) . Similarly, 2-iodo-6-isopropoxyphenol (CAS 1243280-95-6) features an iodine atom at the 2-position instead of a cyclopropylmethyl group, retaining the 6-isopropoxy moiety . These analogs suggest that 2-(Cyclopropylmethyl)-6-isopropoxyphenol may exhibit unique physicochemical and functional behaviors influenced by its substituents.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)-6-propan-2-yloxyphenol |

InChI |

InChI=1S/C13H18O2/c1-9(2)15-12-5-3-4-11(13(12)14)8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |

InChI Key |

IRMLQWPEGSDBJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1O)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)-6-isopropoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Substituents (Position) | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-(Cyclopropylmethyl)-6-isopropoxyphenol | Not available | Likely C₁₃H₁₈O₂ | 2: Cyclopropylmethyl; 6: Isopropoxy | ~206.28 (estimated) | High steric hindrance; balanced polarity |

| 2-Cyclopropyl-6-isopropylphenol | 74926-96-8 | C₁₂H₁₆O | 2: Cyclopropyl; 6: Isopropyl | 176.26 | Less polar; increased hydrophobicity |

| 2-Iodo-6-isopropoxyphenol | 1243280-95-6 | C₉H₁₁IO₂ | 2: Iodo; 6: Isopropoxy | 278.09 | Heavy atom effect; potential reactivity |

Key Observations:

Electronic Effects: The isopropoxy group (electron-withdrawing via inductive effects) contrasts with the purely hydrophobic isopropyl group in 2-cyclophenyl-6-isopropylphenol, likely enhancing solubility in polar solvents .

Physicochemical Properties

While direct data for 2-(Cyclopropylmethyl)-6-isopropoxyphenol are unavailable, inferences can be drawn from analogs:

- Boiling/Melting Points : Cyclopropyl groups typically increase melting points due to ring strain and rigidity. The isopropoxy group may lower melting points slightly compared to alkyl substituents .

- Solubility: The isopropoxy group’s oxygen atom likely improves water solubility compared to 2-cyclopropyl-6-isopropylphenol, though the cyclopropylmethyl group may counteract this via hydrophobicity .

Functional and Application Comparisons

- Pharmaceutical Potential: Cyclopropyl-containing compounds (e.g., metoxisopropamin in ) are associated with central nervous system activity, but the target compound’s phenolic structure and substituents may favor antioxidant or anti-inflammatory applications .

- Synthetic Utility: The isopropoxy group in 2-iodo-6-isopropoxyphenol is used in cross-coupling reactions; similar reactivity could be exploited in the target compound for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.